3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Pharmaceutical Analysis Impurity Profiling Quality Control

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (CAS 908291-72-5) is a defined secondary alcohol and naphthalenyl ether, recognized as Dapoxetine Impurity A in pharmacopoeial monographs. This high-purity (>98%) reference standard is critical for HPLC method validation, impurity quantification in API batches, and ANDA submissions. Its unique stereochemistry ensures accurate chromatographic resolution. Substituting with analogs compromises regulatory compliance. Procure this well-characterized standard for robust analytical methods.

Molecular Formula C19H18O2
Molecular Weight 278.3 g/mol
CAS No. 908291-72-5
Cat. No. B127633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Naphthalenyloxy)-1-phenyl-1-propanol
CAS908291-72-5
Synonymsα-[2-(1-Naphthalenyloxy)ethyl]benzenemethanol;  3-(1-Naphthalenyloxy)-1-phenylpropan-1-ol; 
Molecular FormulaC19H18O2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C19H18O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18,20H,13-14H2
InChIKeyVFVBVEMVTNQIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (CAS 908291-72-5): Procurement-Grade Pharmaceutical Impurity Standard for Dapoxetine Analysis


3-(1-Naphthalenyloxy)-1-phenyl-1-propanol, CAS 908291-72-5, is a defined secondary alcohol and naphthalenyl ether recognized primarily as Dapoxetine Impurity A in pharmacopoeial monographs [1]. It is a white to off-white crystalline solid with a molecular formula of C19H18O2 and a molecular weight of 278.34 g/mol, exhibiting a melting point of 53-55°C and a predicted boiling point of 474.0±33.0°C [1]. As a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) dapoxetine, this compound serves as a critical reference standard for analytical method development, validation, and quality control (QC) in pharmaceutical manufacturing, ensuring the accurate quantification of this process-related impurity in active pharmaceutical ingredient (API) and finished drug product batches [2].

Why 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol Cannot Be Interchanged with Other Dapoxetine-Related Compounds


Procurement of an incorrect or poorly characterized naphthalenyl-propanol analog for analytical use can lead to method inaccuracies, failed regulatory audits, and compromised drug product safety. 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (Dapoxetine Impurity A) is structurally distinct from other dapoxetine impurities, such as the corresponding amine (dapoxetine itself) or different positional isomers [1]. Its specific stereochemistry and hydroxyl functionality confer unique chromatographic retention times, spectroscopic signatures (e.g., IR, NMR), and biological activity profiles that are not shared by its analogs [2]. Substituting with a compound of similar nominal mass but different structure will invalidate an analytical method, as the impurity's response factor, resolution, and peak identity are critically dependent on its exact molecular structure [1]. Furthermore, the impurity profile of dapoxetine is defined by pharmacopoeias; using an unverified alternative introduces risk of failing to meet regulatory specifications for impurity limits [1].

Quantitative Differentiation: Why 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (CAS 908291-72-5) is the Preferred Dapoxetine Impurity Standard


Certified Purity of Dapoxetine Impurity A vs. Other Commercial Impurity Standards

Commercial procurement of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol as Dapoxetine Impurity A is available with a certified purity of ≥98% [1]. This contrasts with other dapoxetine-related impurities, which may be offered at lower purity levels (e.g., 95% as seen for Dapoxetine Impurity 24 ), or lack a fully characterized impurity profile. The high certified purity ensures accurate quantitation and reduces the need for additional purification steps prior to use as a reference standard.

Pharmaceutical Analysis Impurity Profiling Quality Control

Structural Differentiation of Dapoxetine Impurity A from the Active Pharmaceutical Ingredient (API) Dapoxetine

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (Impurity A) is a key synthetic precursor to dapoxetine, differing from the API by the presence of a secondary hydroxyl group instead of a tertiary amine [1]. This structural variation results in a distinct molecular mass of 278.34 g/mol (vs. 305.84 g/mol for dapoxetine hydrochloride [2]) and a markedly different XLogP3-AA of 4.3 (PubChem computed [1]), indicative of significantly higher lipophilicity. This difference in lipophilicity directly impacts chromatographic behavior, with Impurity A exhibiting a much longer retention time on reversed-phase HPLC columns compared to the more polar dapoxetine [3].

Pharmaceutical Chemistry Impurity Synthesis Regulatory Science

Physical Property Differentiation for Storage and Handling: Melting Point and Stability

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is a crystalline solid with a reported melting point of 53-55°C [1], a property that distinguishes it from other structurally similar compounds, such as the more common, non-aromatic alcohols. This moderate melting point contrasts with that of the (R)-enantiomer, which melts at a significantly higher 77-80°C . The racemic nature of the commercial compound (as implied by the lack of stereochemical descriptor in its name) simplifies its use as a general impurity standard, as it does not require the stringent chiral handling and storage conditions that are essential for maintaining the integrity of an enantiopure reference standard.

Analytical Chemistry Reference Standard Management Stability Studies

Procurement Scenarios: When 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (CAS 908291-72-5) Delivers Essential Value


Analytical Method Validation for Dapoxetine HCl API Release Testing

Quality control (QC) and analytical development laboratories in pharmaceutical companies require high-purity 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol for use as a reference standard during High-Performance Liquid Chromatography (HPLC) method development and validation [1]. The compound's high purity (≥98%) and distinct chromatographic profile (XLogP = 4.3) ensure that it can be accurately spiked into dapoxetine API samples and reliably resolved from the main drug peak, enabling the establishment of a robust, stability-indicating method for quantifying this process impurity in compliance with ICH Q2(R1) guidelines [2].

Pharmaceutical Impurity Profiling for Abbreviated New Drug Applications (ANDA)

For generic drug manufacturers filing an ANDA for dapoxetine products, the availability of a well-characterized, certified reference standard for Impurity A is essential [1]. Using this compound allows for the accurate identification and quantification of this specific impurity in test batches, providing the comparative data required by regulatory agencies to demonstrate pharmaceutical equivalence and impurity profile similarity to the Reference Listed Drug (RLD) [2]. This evidence is crucial for securing regulatory approval.

Custom Synthesis and Chemical Intermediate Research

Chemical research organizations and custom synthesis laboratories procure 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol as a key building block for the synthesis of dapoxetine analogs or for the preparation of other complex naphthalenyl-propanol derivatives [1]. Its defined secondary alcohol functional group provides a reactive handle for further derivatization, while its high purity ensures that subsequent reaction steps are not compromised by undefined contaminants. Its distinct physical properties (e.g., melting point 53-55°C) also serve as a useful benchmark for confirming the identity and purity of newly synthesized materials [2].

Stability Studies and Forced Degradation Analysis of Dapoxetine

During forced degradation studies of dapoxetine drug substance and product, 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol can be used as a reference marker to determine if it is formed as a degradation product under various stress conditions (e.g., oxidative, thermal) [1]. Its well-defined structure and properties (e.g., XLogP, melting point) allow for the development of specific analytical methods to monitor its formation, which is a critical component of a comprehensive stability-indicating profile [2].

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